molecular formula C18H16Cl2N2O3 B14157487 N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 876715-41-2

N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14157487
CAS No.: 876715-41-2
M. Wt: 379.2 g/mol
InChI Key: ZAVHAQJLABVTSC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include 5-chloro-2-methoxyaniline and 3-chlorobenzoyl chloride. The synthesis could involve steps such as acylation, cyclization, and amide formation under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide may undergo various chemical reactions including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential biological activity, such as binding to specific proteins or receptors.

Medicine

In medicinal chemistry, it could be investigated for its potential as a drug candidate, particularly if it exhibits activity against certain diseases or conditions.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other substituted phenyl-pyrrolidine-carboxamides with different substituents on the phenyl rings or the pyrrolidine ring.

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide could lie in its specific substituents, which might confer unique chemical or biological properties compared to other similar compounds.

Properties

CAS No.

876715-41-2

Molecular Formula

C18H16Cl2N2O3

Molecular Weight

379.2 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16Cl2N2O3/c1-25-16-6-5-13(20)9-15(16)21-18(24)11-7-17(23)22(10-11)14-4-2-3-12(19)8-14/h2-6,8-9,11H,7,10H2,1H3,(H,21,24)

InChI Key

ZAVHAQJLABVTSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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